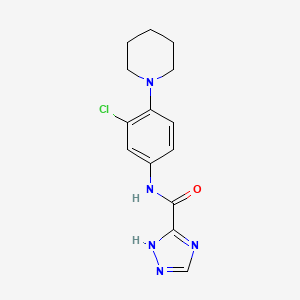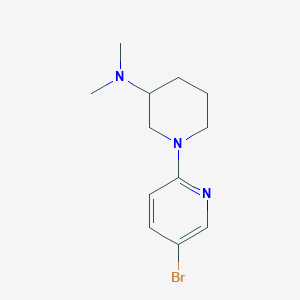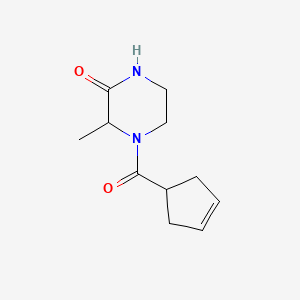![molecular formula C13H20N2O B7595301 N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B7595301.png)
N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide.
作用機序
The mechanism of action of N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide is complex and not fully understood. However, it is known to interact with specific receptors and ion channels, leading to changes in their function. For example, N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to bind to the dopamine D2 receptor and inhibit its signaling pathway, leading to decreased dopamine release. It has also been shown to modulate the function of ion channels by altering their gating properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide are diverse and depend on the specific receptor or ion channel it interacts with. Some of the known effects of this compound are:
1. Inhibition of dopamine release: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to inhibit dopamine release by binding to the dopamine D2 receptor.
2. Modulation of ion channel function: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to modulate the function of several ion channels, leading to changes in neuronal excitability and neurotransmitter release.
3. Neuroprotective effects: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders, possibly through its modulation of ion channels and neurotransmitter release.
実験室実験の利点と制限
N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has several advantages and limitations for lab experiments. Some of the significant advantages are:
1. Selective binding to specific receptors and ion channels: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to bind selectively to certain receptors and ion channels, making it a valuable tool for studying their function.
2. Neuroprotective effects: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders, making it a potential candidate for developing new drugs for the treatment of these disorders.
Some of the significant limitations are:
1. Lack of understanding of the mechanism of action: The mechanism of action of N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide is not fully understood, making it challenging to interpret its effects accurately.
2. Limited availability: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide is not widely available, making it difficult to use in large-scale experiments.
将来の方向性
There are several potential future directions for research on N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide. Some of the possible directions are:
1. Development of new drugs for neurological disorders: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders. Future research could focus on developing new drugs based on this compound for the treatment of these disorders.
2. Elucidation of the mechanism of action: The mechanism of action of N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide is not fully understood. Future research could focus on elucidating the precise mechanism of action and how it interacts with specific receptors and ion channels.
3. Development of new tools for studying GPCRs and ion channels: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to bind selectively to certain GPCRs and modulate the function of certain ion channels. Future research could focus on developing new tools based on this compound for studying these proteins and developing new drugs that target them.
Conclusion:
N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide is a compound that has significant potential for various scientific research applications. Its selective binding to specific receptors and ion channels, neuroprotective effects, and potential for developing new drugs make it a valuable tool for researchers. However, its limited availability and lack of understanding of the mechanism of action are significant limitations that need to be addressed in future research.
合成法
The synthesis of N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide involves the reaction of cyclopent-3-ene-1-carboxylic acid with 8-azabicyclo[3.2.1]octan-3-amine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide.
科学的研究の応用
N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been extensively studied for its potential applications in various fields of research. Some of the significant scientific research applications of this compound are:
1. As a ligand for G protein-coupled receptors (GPCRs): N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to bind selectively to certain GPCRs, including the dopamine D2 receptor, the adenosine A1 receptor, and the muscarinic M1 receptor. This property makes it a valuable tool for studying the function of GPCRs and developing new drugs that target these receptors.
2. As a tool for studying the function of ion channels: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to modulate the function of several ion channels, including the voltage-gated potassium channel Kv1.2 and the ligand-gated ion channel nicotinic acetylcholine receptor. This property makes it a useful tool for studying the function of ion channels and developing new drugs that target these channels.
3. As a potential treatment for neurological disorders: N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease. This property makes it a potential candidate for developing new drugs for the treatment of these disorders.
特性
IUPAC Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-13(9-3-1-2-4-9)15-12-7-10-5-6-11(8-12)14-10/h1-2,9-12,14H,3-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCMBJLFWOTJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)NC(=O)C3CC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-azabicyclo[3.2.1]octan-3-yl)cyclopent-3-ene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)
![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)
![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)

![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)
![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)

![2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)




